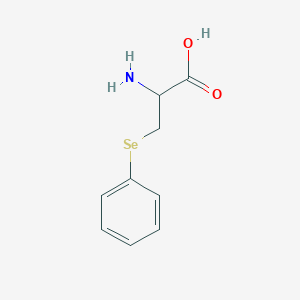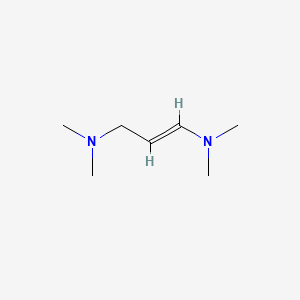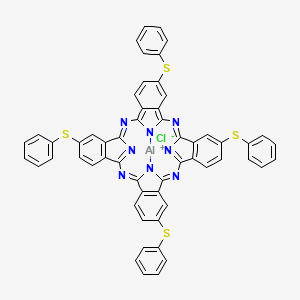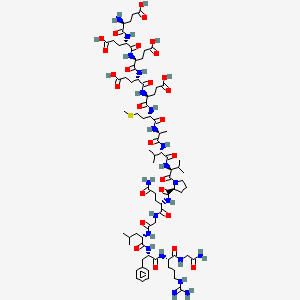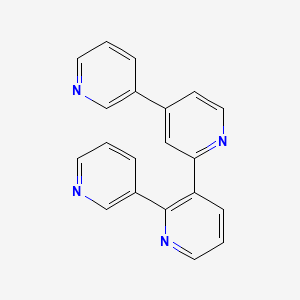
2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by the presence of nitrogen atoms within their ring structures, which can significantly influence their chemical properties and biological activities. This particular compound is notable for its unique structure, which includes multiple pyridine rings, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine typically involves multi-step organic reactions. One common method involves the condensation of pyridine-2-carboxaldehyde with other pyridine derivatives in the presence of catalysts such as manganese chloride and ammonium diethyldithiophosphate . This reaction is usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another atom or group, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, tert-butyl hydroperoxide (TBHP), and various metal catalysts . The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents like toluene or ethyl acetate.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions could produce partially or fully reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s unique properties can be exploited in the development of new materials with specific electronic or photonic properties.
Wirkmechanismus
The mechanism by which 2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine exerts its effects is largely dependent on its ability to interact with various molecular targets. These interactions often involve the nitrogen atoms in the pyridine rings, which can form coordination bonds with metal ions or hydrogen bonds with other molecules . This can influence the compound’s reactivity and its ability to modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(pyridin-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
What sets 2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine apart from these similar compounds is its unique arrangement of multiple pyridine rings. This structure can lead to distinct chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C20H14N4 |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C20H14N4/c1-4-16(13-21-8-1)15-7-11-23-19(12-15)18-6-3-10-24-20(18)17-5-2-9-22-14-17/h1-14H |
InChI-Schlüssel |
DHZFTYARTIPUSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CC(=NC=C2)C3=C(N=CC=C3)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[6-[[2-[[[(Octadecylamino)carbonyl]oxy]methyl]-2-propen-1-yl]oxy]-6-oxohexyl]pyridinium](/img/structure/B13827460.png)
![(6S,8R)-8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B13827467.png)
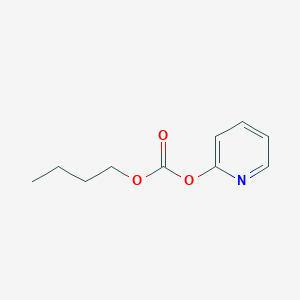
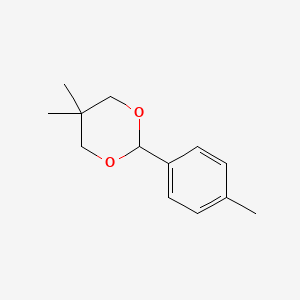
![P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonic acid dimethyl ester](/img/structure/B13827484.png)



